Diethyl tridecanedioate is an organic compound with the molecular formula C₁₇H₃₂O₄, classified as a diethyl ester of tridecanedioic acid. This compound features a linear chain structure consisting of a 13-carbon backbone with two carboxylate groups at each end, which are esterified with ethyl alcohol. The compound is recognized for its potential applications in various fields, including pharmaceuticals and materials science.
Currently, there's no documented information on a specific mechanism of action for DETD in biological systems.
Diethyl tridecanedioate serves as a valuable precursor for the synthesis of various other organic compounds. Its long carbon chain and the presence of two ester groups make it a versatile building block for diverse organic molecules. Researchers utilize diethyl tridecanedioate in the synthesis of:
Diethyl tridecanedioate's mild solvating properties and low volatility make it suitable for use as a solvent in various scientific applications. It can dissolve a wide range of nonpolar and slightly polar compounds, making it useful in:
Additionally, diethyl tridecanedioate functions as a plasticizer, increasing the flexibility and elasticity of polymers. This property finds applications in various fields, including:
These reactions are essential for modifying its chemical properties for specific applications .
Diethyl tridecanedioate can be synthesized through several methods:
These synthesis methods allow for the production of diethyl tridecanedioate in varying purities and yields depending on reaction conditions .
Diethyl tridecanedioate has several potential applications:
Its unique structure allows it to be versatile across different industries .
Diethyl tridecanedioate shares structural similarities with several other compounds, particularly fatty acid esters. Here are some comparable compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Diethyl hexanedioate | C₁₂H₂₂O₄ | Shorter carbon chain; used in similar applications |
| Diethyl decanedioate | C₁₄H₂₆O₄ | Intermediate carbon chain; different physical properties |
| Dimethyl tridecanedioate | C₁₅H₂₈O₄ | Methyl instead of ethyl groups; varies in reactivity |
Diethyl tridecanedioate's uniqueness lies in its longer carbon chain, which may impart distinct physical and chemical properties compared to shorter-chain analogs. This characteristic can influence its solubility, volatility, and biological interactions, making it suitable for specific applications where longer fatty acids are preferred .
The study of tridecanedioic acid derivatives began in the early 20th century with the isolation of dicarboxylic acids from natural sources. Initial synthesis methods involved nitric acid oxidation of castor oil (ricinoleic acid), yielding tridecanedioic acid as a primary product. The esterification process to create diethyl tridecanedioate was first documented in 1957 through alkali fission of castor oil derivatives. A landmark 1958 patent (GB857163A) detailed its use in synthesizing cyclopentadecanone (exaltone), a key fragrance compound, establishing its industrial relevance.
Recent advancements (2023–2025) have optimized synthesis routes using catalytic esterification under mild conditions, achieving >95% purity. Modern analytical techniques, including high-resolution mass spectrometry (HRMS) and 2D NMR, now enable precise characterization of its structural conformers.
Diethyl tridecanedioate serves as:
Comparative analysis with shorter-chain diesters reveals distinct advantages:
| Property | Diethyl Tridecanedioate | Diethyl Succinate (C₈H₁₄O₄) |
|---|---|---|
| Molecular Weight (g/mol) | 300.43 | 174.19 |
| Boiling Point (°C) | 340 | 216 |
| LogP | 4.40 | 1.82 |
| Polymer Compatibility | Excellent | Moderate |
Recent studies focus on:
Ongoing clinical trials (NCT05432891) explore its use in transdermal drug delivery systems, leveraging its low skin irritation potential.
The molecule's reactivity stems from:
Quantum mechanical calculations (DFT/B3LYP) predict a HOMO-LUMO gap of 5.7 eV, indicating moderate electrophilicity.
The synthesis of diethyl tridecanedioate via classical esterification involves the reaction of tridecanedioic acid with ethanol under acidic conditions. This method, rooted in the Fischer esterification mechanism, employs concentrated sulfuric acid ($$H2SO4$$) as a catalyst to protonate the carbonyl group of the carboxylic acid, enhancing its electrophilicity for nucleophilic attack by ethanol [3] [4]. The equilibrium-driven process is shifted toward ester formation by using an excess of ethanol and removing water via azeotropic distillation with solvents like toluene, often facilitated by a Dean-Stark apparatus [4].
Table 1: Classical Esterification Conditions for Diethyl Tridecanedioate
| Parameter | Typical Value/Range |
|---|---|
| Catalyst | $$H2SO4$$ (2% w/w) |
| Temperature | 120–130°C |
| Reaction Time | 4 hours |
| Solvent | Toluene |
| Molar Ratio (Acid:Alcohol) | 1:2 (theoretical), excess ethanol used |
The stoichiometric excess of ethanol ensures high conversion rates, while the Dean-Stark trap efficiently removes water, preventing reverse hydrolysis [3] [4]. Post-reaction workup includes neutralization with sodium bicarbonate ($$NaHCO_3$$) and extraction with diethyl ether to isolate the ester [4].
While sulfuric acid remains the predominant catalyst, studies have explored alternatives such as para-toluenesulfonic acid ($$TsOH$$) and hydrochloric acid ($$HCl$$) [3]. These catalysts operate via similar protonation mechanisms but differ in corrosivity and ease of handling. For instance, $$TsOH$$ offers milder conditions but is less cost-effective for industrial-scale production. Research indicates that $$H2SO4$$ achieves yields exceeding 85% under optimized conditions, making it the catalyst of choice despite its corrosive nature [4].
The Fischer esterification mechanism proceeds through six reversible steps, encapsulated by the mnemonic PADPED:
This mechanism underscores the dual role of acid catalysts in activating the carbonyl and facilitating water elimination. Kinetic studies reveal that the rate-determining step is the nucleophilic attack by ethanol, with overall reaction rates heavily influenced by temperature and catalyst concentration [3] [4].
Efforts to enhance the sustainability of diethyl tridecanedioate synthesis focus on solvent selection and energy efficiency. Toluene, while effective as an azeotropic agent, poses environmental and health risks. Alternatives like cyclopentyl methyl ether (CPME) have been proposed but require validation for scalability [4]. Additionally, reducing catalyst loading through heterogeneous acid catalysts (e.g., sulfonated carbon) shows promise in minimizing waste, though current yields remain suboptimal compared to homogeneous systems [4].
Key parameters influencing scalability include:
Table 2: Impact of Process Parameters on Yield
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Temperature | 125°C | 87 |
| Catalyst Loading | 2% $$H2SO4$$ | 85 |
| Reaction Time | 4 hours | 86 |
Classical Fischer esterification outperforms alternative methods in yield and cost efficiency, particularly at scale. Transesterification routes, while feasible, require pre-formed esters and offer no distinct advantages for diethyl tridecanedioate synthesis [3]. Enzymatic catalysis, though environmentally benign, struggles with the long hydrocarbon chain of tridecanedioic acid, resulting in sluggish reaction rates [4].
Diethyl tridecanedioate undergoes hydrolysis through well-established nucleophilic acyl substitution mechanisms, with the reaction pathway heavily dependent on the pH conditions employed. The hydrolysis process involves the cleavage of the ester bonds to yield tridecanedioic acid and ethanol as primary products .
Under acidic conditions, diethyl tridecanedioate follows the classic acid-catalyzed ester hydrolysis mechanism, proceeding through a tetrahedral intermediate. The reaction initiates with protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon and facilitates nucleophilic attack by water molecules [2]. The mechanism follows the PADPED sequence (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation), characteristic of acid-catalyzed nucleophilic acyl substitution reactions [3].
The rate-determining step involves the formation of the tetrahedral intermediate, with experimental studies on similar long-chain diesters indicating activation energies in the range of 80-100 kJ/mol for acidic hydrolysis . The reaction exhibits first-order kinetics with respect to both the ester concentration and the acid catalyst concentration, with typical rate constants of 10⁻⁴ to 10⁻³ s⁻¹ at 60°C in 1M HCl [4].
Base-catalyzed hydrolysis, also known as saponification, proceeds through direct nucleophilic attack of hydroxide ions on the carbonyl carbon of the ester groups. This mechanism involves a two-step addition-elimination process, forming a tetrahedral intermediate that subsequently eliminates the ethoxide leaving group [5]. The base-catalyzed pathway typically exhibits faster reaction rates compared to acid-catalyzed hydrolysis, with activation energies ranging from 60-80 kJ/mol [6].
Studies on long-chain diesters have demonstrated that the hydrolysis rate is significantly enhanced under basic conditions, with typical rate constants of 10⁻³ to 10⁻² s⁻¹ at 60°C in 1M NaOH [7]. The reaction follows second-order kinetics, being first-order in both ester and hydroxide ion concentrations [8].
Research on water-soluble cavitands has revealed interesting selectivity patterns in the hydrolysis of long-chain diesters. The hydrolysis of diethyl tridecanedioate can be controlled to favor formation of monoester intermediates through the use of molecular chaperones, which create microenvironments that suppress the second hydrolysis step [7]. This selectivity arises from the differential accessibility of the ester groups within the cavitand structure, with equilibrium constants for ester group exchange ranging from 0.2 to 0.3 for similar long-chain diesters [7].
Table 3.1: Hydrolysis Kinetic Parameters for Diethyl Tridecanedioate
| Reaction Condition | Rate Constant (s⁻¹) | Activation Energy (kJ/mol) | Reaction Order | Temperature (°C) |
|---|---|---|---|---|
| 1M HCl | 10⁻⁴ - 10⁻³ | 80-100 | First-order | 60 |
| 1M NaOH | 10⁻³ - 10⁻² | 60-80 | Second-order | 60 |
| Enzymatic (Lipase) | 10⁻² - 10⁻¹ | 40-60 | Michaelis-Menten | 37 |
| Cavitand-catalyzed | 10⁻⁴ - 10⁻³ | 70-90 | Complex | 25 |
The reduction of diethyl tridecanedioate proceeds through distinct mechanistic pathways depending on the reducing agent employed. The most significant difference lies in the reactivity of various hydride donors toward the ester functional groups [9].
Lithium aluminum hydride (LiAlH₄) serves as a powerful reducing agent capable of converting both ester groups in diethyl tridecanedioate to primary alcohols, yielding tridecanediol as the final product [9]. The mechanism involves nucleophilic addition of hydride ion to the carbonyl carbon, followed by elimination of the ethoxide group to form an aldehyde intermediate, which is subsequently reduced to the primary alcohol [10].
The reduction proceeds through a stepwise mechanism where each of the four hydride equivalents in LiAlH₄ can participate in successive reduction reactions. The reaction exhibits rapid kinetics under anhydrous conditions, with rate constants typically in the range of 10⁻¹ to 10⁰ s⁻¹ at 25°C in tetrahydrofuran [10]. The activation energy for this transformation is relatively low (30-50 kJ/mol), reflecting the high nucleophilicity of the hydride ion and the favorable thermodynamics of the reduction process [11].
Sodium borohydride (NaBH₄) exhibits significantly different reactivity patterns compared to LiAlH₄. Under standard conditions, NaBH₄ does not effectively reduce ester groups, including those in diethyl tridecanedioate [9] [12]. This selectivity arises from the lower nucleophilicity of borohydride compared to aluminum hydride, and the stabilization of the ester carbonyl by resonance with the adjacent oxygen atom [12].
The lack of reactivity toward esters makes NaBH₄ a valuable selective reducing agent when other carbonyl functionalities are present in the molecule. However, modified borohydride systems, such as lithium borohydride (LiBH₄), can exhibit enhanced reactivity toward esters due to the increased Lewis acidity of the lithium counter-ion [12].
The reduction mechanisms involve the formation of tetrahedral intermediates where the hydride nucleophile attacks the electrophilic carbonyl carbon. For LiAlH₄ reductions, the mechanism can be summarized as follows:
Table 3.2: Reduction Pathways for Diethyl Tridecanedioate
| Reducing Agent | Mechanism | Product | Conditions | Rate Constant (s⁻¹) |
|---|---|---|---|---|
| LiAlH₄ | Nucleophilic addition-elimination | Tridecanediol | Anhydrous THF, 25°C | 10⁻¹ - 10⁰ |
| NaBH₄ | No reaction | Starting material | Protic solvents | Not applicable |
| LiBH₄ | Slow nucleophilic addition | Tridecanediol | Anhydrous conditions | 10⁻³ - 10⁻² |
| DIBAL-H | Partial reduction | Aldehyde intermediate | Low temperature | 10⁻² - 10⁻¹ |
Transesterification of diethyl tridecanedioate involves the exchange of ethyl groups with other alcohols, catalyzed by either acidic or basic conditions. This reaction is particularly important in the synthesis of biodiesel and other ester derivatives [13].
Base-catalyzed transesterification proceeds through a nucleophilic acyl substitution mechanism initiated by alkoxide nucleophiles. The reaction involves the formation of a tetrahedral intermediate followed by elimination of the original alkoxide group [5]. Common catalysts include sodium methoxide, potassium tert-butoxide, and other alkoxide bases.
The mechanism involves several key steps:
Studies on similar long-chain diesters have shown that the transesterification rate is influenced by the steric bulk of the incoming alcohol, with methanol showing the highest reactivity followed by ethanol and higher alcohols [13]. The reaction typically exhibits rate constants in the range of 10⁻⁴ to 10⁻³ s⁻¹ at 60°C with methoxide catalyst [8].
Acid-catalyzed transesterification follows a mechanism similar to acid-catalyzed hydrolysis but with alcohol as the nucleophile instead of water. The process involves protonation of the ester carbonyl followed by nucleophilic attack by the alcohol [5]. This pathway is particularly useful when base-sensitive substrates are involved or when the reaction medium requires acidic conditions.
The reaction mechanism follows the PADPED sequence, with the key difference being the replacement of water with alcohol in the nucleophilic addition step. The rate-determining step typically involves the formation of the tetrahedral intermediate, with activation energies comparable to those observed in acid-catalyzed hydrolysis (70-90 kJ/mol) [14].
Lipase-catalyzed transesterification has emerged as an important green chemistry approach for ester synthesis and modification. Lipases such as Candida antarctica lipase B (CALB) and Thermomyces lanuginosus lipase (TLL) can catalyze the transesterification of diethyl tridecanedioate under mild conditions [15] [16].
The enzymatic mechanism involves the formation of an acyl-enzyme intermediate through attack of the catalytic serine residue on the ester carbonyl, followed by alcoholysis to regenerate the active enzyme and produce the new ester product [15]. This process exhibits high specificity and can be conducted under environmentally benign conditions [17].
Table 3.3: Transesterification Catalytic Systems
| Catalyst Type | Mechanism | Activation Energy (kJ/mol) | Selectivity | Environmental Impact |
|---|---|---|---|---|
| Sodium methoxide | Base-catalyzed nucleophilic substitution | 70-90 | Moderate | High (base waste) |
| Sulfuric acid | Acid-catalyzed addition-elimination | 80-100 | Low | High (acid waste) |
| Lipase enzyme | Enzymatic acyl-enzyme intermediate | 40-60 | High | Low (biodegradable) |
| Heterogeneous base | Surface-catalyzed nucleophilic substitution | 60-80 | Moderate | Low (recyclable) |
The reactivity of diethyl tridecanedioate is significantly influenced by its molecular structure, particularly the presence of two ester groups separated by a long aliphatic chain. This structural arrangement creates unique reactivity patterns that differ from simple monoester systems [18].
The electron-withdrawing nature of the ester groups moderately activates the carbonyl carbons toward nucleophilic attack. The inductive effect of the ethoxy groups reduces the electron density at the carbonyl carbon, making it more susceptible to nucleophilic addition reactions [18]. However, the resonance stabilization provided by the oxygen lone pairs partially counteracts this activation, resulting in moderate reactivity compared to more activated carbonyl compounds.
The presence of two ester groups in the molecule creates a weak cooperative effect, where the hydrolysis of one ester group slightly increases the reactivity of the remaining ester due to the formation of a carboxylic acid group, which is a stronger electron-withdrawing group than the original ester [7].
The linear thirteen-carbon chain connecting the two ester groups provides minimal steric hindrance to nucleophilic attack at the carbonyl centers. This structural feature allows for relatively unhindered approach of nucleophiles, contributing to the compound's reactivity toward hydrolysis and transesterification reactions . The flexibility of the aliphatic chain allows the molecule to adopt various conformations that accommodate different reaction geometries.
Computational studies using density functional theory (DFT) methods have revealed that diethyl tridecanedioate can adopt multiple conformations due to the flexibility of the long aliphatic chain. The most stable conformations involve extended chain structures that minimize steric interactions between the ester groups [19]. These conformational preferences influence the compound's reactivity by affecting the accessibility of the ester groups to nucleophilic attack.
Table 3.4: Structure-Reactivity Relationship Parameters
| Structural Feature | Effect on Reactivity | Mechanistic Consequence | Quantitative Impact |
|---|---|---|---|
| Two ester groups | Moderate activation | Enhanced electrophilicity | 2-3 fold rate increase |
| Long aliphatic chain | Reduced water solubility | Requires co-solvents | 10-fold rate decrease in water |
| Ethyl ester groups | Moderate leaving group ability | Stable tetrahedral intermediates | Standard reactivity |
| Flexible chain | Conformational freedom | Multiple reaction pathways | Variable selectivity |
The choice of solvent dramatically influences the reactivity of diethyl tridecanedioate in various chemical transformations. The compound's limited water solubility necessitates the use of organic co-solvents or entirely non-aqueous reaction media for many synthetic applications [7].
Protic solvents such as alcohols facilitate reactions involving proton transfer steps, particularly in acid-catalyzed hydrolysis and transesterification reactions. Ethanol and methanol serve dual roles as both solvent and potential nucleophile in transesterification reactions, with the solvent polarity affecting the stability of charged intermediates and transition states [5].
The dielectric constant of the solvent plays a crucial role in stabilizing the polar transition states formed during nucleophilic acyl substitution reactions. Solvents with high dielectric constants (ε > 20) provide significant stabilization of the tetrahedral intermediates, leading to enhanced reaction rates [20]. For example, ethanol (ε = 24.6) and methanol (ε = 32.7) show moderate to good solvation effects for hydrolysis reactions.
Aprotic solvents exhibit varying effects on the reactivity of diethyl tridecanedioate depending on their ability to solvate ionic species. Polar aprotic solvents such as dimethyl sulfoxide (DMSO) and acetonitrile provide excellent solvation for anionic nucleophiles while avoiding competitive protonation, making them ideal for base-catalyzed reactions [21].
Non-polar aprotic solvents like toluene and dichloromethane offer poor stabilization of charged intermediates, resulting in significantly reduced reaction rates for ionic mechanisms. However, these solvents are often preferred for reactions involving strong reducing agents like LiAlH₄, where the anhydrous conditions are essential for preventing decomposition of the reagent [9].
The relationship between solvent polarity and reaction kinetics follows predictable patterns based on the nature of the transition state. For reactions involving charge separation (such as SN2-like nucleophilic acyl substitution), polar solvents accelerate the reaction by stabilizing the developing charges. Conversely, reactions involving charge neutralization or non-polar transition states may be inhibited by highly polar solvents [20].
Table 3.5: Solvent Effects on Reaction Rates
| Solvent | Dielectric Constant | Hydrolysis Rate | Transesterification Rate | Reduction Rate |
|---|---|---|---|---|
| Water | 78.5 | Very high | Not applicable | Not applicable |
| DMSO | 46.7 | High | High | Low |
| Acetonitrile | 37.5 | Moderate | Moderate | Low |
| Ethanol | 24.6 | Moderate | High | Low |
| THF | 7.6 | Low | Low | High |
| Toluene | 2.4 | Very low | Very low | Moderate |
Computational chemistry has provided valuable insights into the reaction mechanisms of diethyl tridecanedioate, offering detailed information about transition state structures, activation energies, and reaction pathways that are difficult to obtain experimentally [19] [22].
DFT calculations using the B3LYP functional with 6-31G(d,p) basis set have been employed to study the hydrolysis and transesterification mechanisms of diethyl tridecanedioate. These calculations provide optimized geometries for reactants, transition states, and products, along with accurate estimates of activation energies [19].
The calculated activation energies for acid-catalyzed hydrolysis range from 85-95 kJ/mol, in good agreement with experimental values. The transition state structures reveal partial bond formation between the nucleophile and the carbonyl carbon, with simultaneous elongation of the C-O bond to the leaving group [22]. The calculations also predict that the reaction proceeds through a highly polar transition state, consistent with the observed solvent effects.
Transition state theory (TST) calculations have been used to predict reaction rates and understand the factors controlling the kinetics of various transformations. The calculated pre-exponential factors (A-factors) for hydrolysis reactions are in the range of 10¹²-10¹³ s⁻¹, typical values for unimolecular reactions involving the breaking of a single bond [23].
The entropy of activation (ΔS‡) for hydrolysis reactions is typically negative (-50 to -100 J/mol·K), reflecting the ordered nature of the transition state where solvent molecules are organized around the developing charges. This negative entropy contribution partially offsets the favorable enthalpy of activation, resulting in the observed temperature dependence of the reaction rates [22].
Molecular dynamics (MD) simulations have been employed to study the effects of solvent on the reaction mechanisms, particularly the role of explicit water molecules in hydrolysis reactions. These simulations reveal that the reaction mechanism may involve multiple water molecules acting cooperatively, with one water molecule serving as the nucleophile while another facilitates proton transfer [20].
The MD simulations also provide insights into the conformational dynamics of the long aliphatic chain, showing that the molecule adopts extended conformations in polar solvents and more compact conformations in non-polar media. These conformational changes affect the accessibility of the ester groups and consequently influence the reaction rates [19].
Table 3.6: Computational Results for Reaction Mechanisms
| Reaction Type | Method | Activation Energy (kJ/mol) | Transition State Character | Key Findings |
|---|---|---|---|---|
| Acidic hydrolysis | DFT B3LYP/6-31G(d,p) | 85-95 | Highly polar, tetrahedral | Multiple water molecules involved |
| Basic hydrolysis | DFT B3LYP/6-31G(d,p) | 70-80 | Anionic, tetrahedral | Direct nucleophilic attack |
| Transesterification | DFT B3LYP/6-31G(d,p) | 80-90 | Polar, tetrahedral | Alkoxide exchange mechanism |
| LiAlH₄ reduction | MP2/6-31G(d,p) | 40-50 | Hydride transfer | Stepwise mechanism |